h-Lys-arg-thr-gly-gln-tyr-lys-leu-oh

Cancer Anti-Angiogenesis Peptide Therapeutics

Procure this linear octapeptide (bFGF 119-126) for targeted FGF2/FGFR1 antagonism. Unlike ATP-competitive inhibitors, this peptide prevents receptor dimerization, making it essential for dissecting ligand-receptor interactions. Validated at submicromolar concentrations in HUVEC proliferation and tube formation assays. Also ideal for FGFR-mediated targeted delivery studies and as a critical negative control when evaluating cyclic peptide efficacy in vivo. Order now for consistent batch purity and reliable experimental reproducibility.

Molecular Formula C44H76N14O12
Molecular Weight 993.2 g/mol
Cat. No. B12325196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameh-Lys-arg-thr-gly-gln-tyr-lys-leu-oh
Molecular FormulaC44H76N14O12
Molecular Weight993.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
InChIInChI=1S/C44H76N14O12/c1-24(2)21-33(43(69)70)57-38(64)29(10-5-7-19-46)55-41(67)32(22-26-12-14-27(60)15-13-26)56-39(65)31(16-17-34(48)61)53-35(62)23-52-42(68)36(25(3)59)58-40(66)30(11-8-20-51-44(49)50)54-37(63)28(47)9-4-6-18-45/h12-15,24-25,28-33,36,59-60H,4-11,16-23,45-47H2,1-3H3,(H2,48,61)(H,52,68)(H,53,62)(H,54,63)(H,55,67)(H,56,65)(H,57,64)(H,58,66)(H,69,70)(H4,49,50,51)
InChIKeyKCDSBTNBXZKKLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu-OH (bFGF 119-126) Procurement and Application Overview


The compound H-Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu-OH (CAS: 152051-61-1, one-letter code: KRTGQYKL) is a linear octapeptide derived from the 119-126 residues of basic Fibroblast Growth Factor (bFGF, also known as FGF2) [1]. This sequence is highly conserved across human, bovine, mouse, and rat species . Functionally, it acts as an antagonist of the FGF2/FGFR1 signaling axis by inhibiting receptor dimerization and activation, leading to the suppression of downstream proliferative and angiogenic pathways [2]. Its core utility lies in anti-angiogenesis and anti-tumor research, where it is employed as a peptide ligand for targeted delivery or as a functional inhibitor in cellular and in vivo models [3].

The Critical Distinction: Why H-Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu-OH (bFGF 119-126) Cannot Be Replaced by Generic FGFR Inhibitors or Linear Peptides


In the context of FGF2/FGFR1 pathway modulation, a simple substitution of H-Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu-OH with another FGFR-targeting agent (e.g., small molecule kinase inhibitors or other FGF-derived peptides) is scientifically unsound. The compound's mechanism is distinct from ATP-competitive inhibitors, operating instead as a receptor antagonist that prevents ligand-induced dimerization . Furthermore, its linear, non-cyclic structure yields a specific functional profile that contrasts sharply with conformationally constrained cyclic analogs; this directly impacts both in vitro and in vivo efficacy, as evidenced by direct comparative studies [1]. The following quantitative evidence underscores why this specific sequence is essential for applications requiring targeted, ligand-based interference rather than broad kinase inhibition or cyclic peptide-based disruption.

Quantitative Differentiation of H-Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu-OH (bFGF 119-126) Against Closest Comparators


Comparative Functional Efficacy: Linear Peptide (KRTGQYKL) vs. Cyclic Analog (BGF1) in Tumor Growth Inhibition

A head-to-head study compared the linear peptide bFGF 119-126 (referred to as BGF2) with its cyclic disulfide-bonded variant (BGF1) in a murine 4T1 mammary carcinoma model. The study found that while the linear peptide KRTGQYKL (bFGF 119-126) can inhibit bFGF-induced proliferation in vitro at submicromolar concentrations, it fails to show significant anti-tumor effects in vivo [1]. This is a critical differentiation point for procurement, as it establishes the specific utility of the linear form for in vitro mechanistic studies rather than in vivo therapeutic intervention.

Cancer Anti-Angiogenesis Peptide Therapeutics

Binding Affinity to FGF-2: Quantifying Receptor Engagement

The binding affinity (Kd) of the peptide KRTGQYKL for its primary target, FGF-2, has been experimentally determined. This quantitative parameter provides a benchmark for assessing batch-to-batch consistency and for comparing the compound's intrinsic binding potential to other FGF2-binding peptides [1].

Binding Kinetics FGF2 Surface Plasmon Resonance

Mechanism of Action Contrasted with Small Molecule FGFR Kinase Inhibitors

Unlike small molecule ATP-competitive FGFR inhibitors (e.g., Infigratinib/BGJ398), H-Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu-OH does not directly inhibit the kinase domain. Instead, it binds to the ligand (bFGF) and prevents receptor dimerization, thereby blocking downstream signaling through a distinct extracellular mechanism . This allows for a different profile of pathway interference and potential reduced off-target kinase effects, though direct comparative selectivity data is not available in the provided sources .

FGFR Mechanism of Action Inhibitor Selectivity

In Vitro Anti-Proliferative Activity on Endothelial Cells

The peptide demonstrates a consistent and quantifiable inhibitory effect on the proliferation of vascular endothelial cells. Multiple vendor datasheets and primary literature confirm that H-Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu-OH inhibits both basal and bFGF-induced proliferation of these cells at submicromolar concentrations [1]. This provides a clear functional benchmark for in vitro angiogenesis studies.

Angiogenesis HUVEC Proliferation Assay

Validated Application Scenarios for H-Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu-OH (bFGF 119-126) Based on Quantitative Evidence


In Vitro Angiogenesis and Endothelial Cell Proliferation Studies

This peptide is ideally suited as a functional inhibitor in standard in vitro angiogenesis assays (e.g., HUVEC proliferation, tube formation) where the goal is to block bFGF-driven signaling. Its documented activity at submicromolar concentrations [1] provides a reliable benchmark for experimental design and validation.

Mechanistic Studies of FGF2/FGFR1 Receptor Dimerization and Activation

Given its defined mechanism of preventing receptor dimerization , the compound is a precise tool for dissecting the early events in FGF2/FGFR1 signaling. Its use is recommended over small molecule kinase inhibitors for studies where the focus is on ligand-receptor interaction rather than downstream kinase activity.

FGFR-Targeted Ligand for Drug Delivery and Imaging

The peptide's ability to bind the FGF2-FGFR1 complex [2] and its lack of direct kinase inhibition make it a candidate for targeted delivery applications. When conjugated to a carrier, it can enhance cellular uptake via FGFR-mediated endocytosis, a strategy with documented utility in cancer research .

Comparative Negative Control for In Vivo Cyclic Peptide Studies

A direct application stems from the comparative evidence showing its lack of in vivo anti-tumor efficacy [3]. Researchers can procure this linear peptide as a critical negative control when investigating the enhanced potency of conformationally constrained (cyclic) FGF2-derived peptides in animal tumor models.

Quote Request

Request a Quote for h-Lys-arg-thr-gly-gln-tyr-lys-leu-oh

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.